Dimethenamid-ethane sulfonic acid (ESA) sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

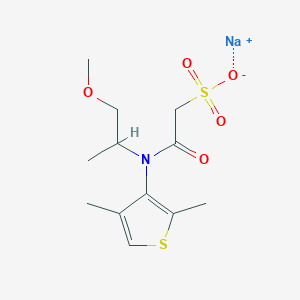

Dimethenamid-ethane sulfonic acid (ESA) sodium is a metabolite of the herbicide dimethenamid. It is commonly used in environmental testing and analysis due to its role as a degradation product of dimethenamid. The compound has the molecular formula C12H18NO5S2Na and a molecular weight of 343.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethenamid-ethane sulfonic acid (ESA) sodium typically involves the sulfonation of dimethenamid. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled temperatures and pressures to ensure the formation of the sulfonic acid group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the sodium salt form .

Chemical Reactions Analysis

Types of Reactions

Dimethenamid-ethane sulfonic acid (ESA) sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethenamid-ethane sulfonic acid (ESA) sodium has several scientific research applications:

Environmental Testing: It is used as a reference standard in the analysis of environmental samples to detect the presence of dimethenamid and its degradation products.

Biology and Medicine: Research on the biological effects and potential medical applications of sulfonic acid derivatives often involves this compound as a model compound.

Industry: The compound is used in the development of herbicides and other agrochemical products.

Mechanism of Action

The mechanism of action of dimethenamid-ethane sulfonic acid (ESA) sodium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Dimethenamid-ethane sulfonic acid (ESA) sodium can be compared with other similar compounds, such as:

Dimethenamid: The parent compound from which this compound is derived.

Flufenacet-ethane sulfonic acid (ESA) sodium: Another sulfonic acid derivative used in environmental testing and analysis.

Propachlor-ethane sulfonic acid (ESA) sodium: A similar compound used in the study of herbicide degradation products.

This compound is unique due to its specific structure and properties, which make it particularly useful in environmental testing and the study of sulfonation reactions .

Biological Activity

Dimethenamid-ethane sulfonic acid (ESA) sodium is a metabolite of the herbicide dimethenamid, primarily used in agricultural settings for weed control. Understanding its biological activity is essential for assessing its environmental impact and potential health risks. This article synthesizes current research findings, case studies, and data on the biological activity of dimethenamid-ESA sodium, focusing on its effects on various biological systems.

Dimethenamid-ESA sodium has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₈N₄O₅S₂Na

- Molecular Weight : 343.39 g/mol

- CAS Number : 1418095-09-6

- IUPAC Name : Sodium; 2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonate

These properties indicate that dimethenamid-ESA sodium is a sulfonated derivative of the parent herbicide, which influences its solubility and interaction with biological systems.

Herbicidal Properties

Dimethenamid-ESA sodium exhibits herbicidal activity, primarily targeting grass and broadleaf weeds. Its mechanism involves inhibiting cell division and elongation in plants, effectively disrupting normal growth processes. Research indicates that this compound can be more persistent in soil compared to its parent herbicide, leading to prolonged biological effects.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of dimethenamid-ESA sodium. Studies suggest that while it is less toxic than the parent compound, it still poses potential risks to non-target organisms:

- Aquatic Toxicity : Research indicates that dimethenamid-ESA sodium can affect aquatic life, particularly fish and invertebrates. The LC50 (lethal concentration for 50% of the population) values indicate moderate toxicity levels.

- Soil Microbial Activity : A study showed that dimethenamid-ESA sodium can alter soil microbial communities, affecting their diversity and function. This change can have downstream effects on nutrient cycling and soil health.

Case Study 1: Soil Dissipation

A field study investigated the dissipation of dimethenamid-ESA sodium in agricultural soils. Results showed that the compound persisted longer than its parent herbicide, with half-lives ranging from 15 to 30 days depending on soil conditions. This persistence raises concerns about accumulation and long-term ecological impacts.

Case Study 2: Groundwater Contamination

Monitoring studies have detected dimethenamid-ESA sodium in groundwater samples, suggesting that it can leach through soil profiles. Concentrations were found to exceed regulatory limits in some areas, prompting further investigation into its environmental fate and transport mechanisms.

Data Summary

The following table summarizes key findings related to the biological activity of dimethenamid-ESA sodium:

| Study Focus | Key Findings |

|---|---|

| Herbicidal Activity | Effective against various weeds; inhibits cell division and elongation |

| Aquatic Toxicity | Moderate toxicity observed; affects fish and invertebrate populations |

| Soil Microbial Activity | Alters microbial community structure; impacts nutrient cycling |

| Soil Dissipation | Half-lives of 15 to 30 days; longer persistence compared to parent herbicide |

| Groundwater Contamination | Detected in groundwater; concentrations exceeding regulatory limits |

Properties

Molecular Formula |

C12H18NNaO5S2 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

sodium;2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonate |

InChI |

InChI=1S/C12H19NO5S2.Na/c1-8-6-19-10(3)12(8)13(9(2)5-18-4)11(14)7-20(15,16)17;/h6,9H,5,7H2,1-4H3,(H,15,16,17);/q;+1/p-1 |

InChI Key |

JVZHSWHMSOBMSF-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)CS(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.